4-(Morpholine-4-carbonyl)benzonitrile

Catalog No.
S766111
CAS No.
87294-97-1
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Morpholine-4-carbonyl)benzonitrile

CAS Number

87294-97-1

Product Name

4-(Morpholine-4-carbonyl)benzonitrile

IUPAC Name

4-(morpholine-4-carbonyl)benzonitrile

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-8H2

InChI Key

YAKOUCKNNNLXIH-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C#N

The exact mass of the compound 4-(Morpholine-4-carbonyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1) is a bifunctional aromatic building block featuring a para-substituted cyano group and a morpholine amide moiety. In industrial chemoinformatics and pharmaceutical procurement, it serves as a critical intermediate for synthesizing benzylamines, amidines, and complex sulfonamides, including ribonucleotide reductase (RNR) inhibitors. The compound provides a stable, highly processable alternative to handling moisture-sensitive acyl chlorides or volatile morpholine during early-stage API synthesis. Its dual functionality allows for orthogonal reactivity: the nitrile group undergoes targeted reduction or addition, while the morpholine ring acts as a robust, solubilizing pharmacophore that remains intact through aggressive downstream transformations[1].

Attempting to substitute procured 4-(Morpholine-4-carbonyl)benzonitrile with in-house synthesized batches from 4-cyanobenzoic acid often introduces trace residual morpholine or coupling reagents that severely poison transition-metal catalysts (e.g., Pd/C or Raney Nickel) during subsequent nitrile reduction steps. Furthermore, substituting the morpholine core with cheaper aliphatic amines (such as piperidine or diethylamine) fundamentally alters the physicochemical profile of the downstream product. The absence of the morpholine oxygen eliminates a critical hydrogen-bond acceptor, drastically increasing the lipophilicity (logP) of the final active pharmaceutical ingredient (API) and compromising its target aqueous solubility and bioavailability [1].

Purity-Driven Reproducibility in Catalytic Hydrogenation

Downstream conversion of the nitrile to a primary benzylamine requires sensitive catalytic hydrogenation. Procured, high-purity 4-(morpholine-4-carbonyl)benzonitrile (>99% HPLC) enables near-quantitative yields (>95%) using standard Pd/C or Raney Nickel catalysts. In contrast, crude in-house amidation mixtures containing even trace (<1%) residual morpholine or acidic byproducts lead to rapid catalyst deactivation, limiting reduction yields to below 60% and requiring costly catalyst over-loading [1].

Evidence DimensionNitrile reduction yield (catalytic hydrogenation)
Target Compound Data>95% yield (high-purity procured intermediate)
Comparator Or Baseline<60% yield (in-house amidation mixture with trace morpholine)
Quantified Difference>35% absolute increase in downstream yield
ConditionsH2 (balloon), Pd/C or Raney Ni, standard solvent, room temperature

Procuring the purified intermediate eliminates downstream catalyst poisoning, directly lowering catalyst costs and improving batch-to-batch reproducibility in API manufacturing.

Moisture Stability and Shelf-Life in Manufacturing

As a pre-formed amide, 4-(morpholine-4-carbonyl)benzonitrile is non-hygroscopic and exhibits ambient stability. When compared to the activated precursor 4-cyanobenzoyl chloride, which rapidly hydrolyzes upon exposure to atmospheric moisture (generating corrosive HCl gas and reverting to the unreactive acid), the morpholine amide retains >99% purity over 12 months under standard warehouse conditions. This eliminates the need for strict anhydrous handling protocols and specialized inert-gas storage [1].

Evidence DimensionPurity retention under ambient atmospheric exposure
Target Compound Data>99% purity retained after 12 months
Comparator Or Baseline4-Cyanobenzoyl chloride (rapid hydrolysis within hours/days)
Quantified DifferenceOrders of magnitude longer shelf-life without inert atmosphere
ConditionsAmbient storage, standard packaging, 50% relative humidity

Bypassing the procurement of moisture-sensitive acyl chlorides reduces specialized storage requirements and prevents batch failures caused by precursor degradation.

Lipophilicity Control via the Morpholine Oxygen

The selection of the morpholine amide over its closest carbon-analog, 4-(piperidine-1-carbonyl)benzonitrile, is driven by the morpholine ring's oxygen atom. This heteroatom acts as a potent hydrogen-bond acceptor, significantly lowering the partition coefficient (logP) of the resulting moiety. Chemoinformatic models and empirical data indicate that substituting a piperidine ring with a morpholine ring typically reduces the logP by approximately 0.8 to 1.0 units. This structural decision at the intermediate stage is critical for ensuring that the final synthesized sulfonamide or RNR inhibitor maintains sufficient aqueous solubility for formulation [1].

Evidence DimensionCalculated/Empirical logP contribution
Target Compound DataLower lipophilicity (morpholine core)
Comparator Or Baseline4-(piperidine-1-carbonyl)benzonitrile (+0.8 to 1.0 logP units)
Quantified Difference~0.8 - 1.0 logP unit reduction
ConditionsStandard aqueous/octanol partitioning models for the amide fragment

Procuring the morpholine-specific intermediate is essential for maintaining the target aqueous solubility profile of downstream pharmaceutical compounds, avoiding late-stage formulation failures.

Synthesis of Ribonucleotide Reductase (RNR) Inhibitors

The compound serves as a critical, stable precursor for synthesizing advanced sulfonamide-based RNR inhibitors targeting solid tumors and hematologic cancers. The morpholine ring provides essential solubility and binding characteristics in the final API, while the nitrile is easily converted into the necessary linking amine[1].

Combinatorial Library Generation in Medicinal Chemistry

Due to its robust amide linkage and reactive nitrile, it is a highly reliable building block for combinatorial libraries. It allows for the rapid generation of amidines, tetrazoles, and benzylamines without the risk of the morpholine group cleaving under standard cross-coupling or reduction conditions [2].

Scalable API Manufacturing Workflows

In large-scale manufacturing, procuring this pre-formed amide bypasses the hazardous, multi-step in-house generation of acyl chlorides and subsequent amidation. This streamlines the synthetic route, reduces the environmental burden of corrosive reagents, and ensures high-throughput reliability [3].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Morpholine-4-carbonyl)benzonitrile

Dates

Last modified: 08-15-2023

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